2-Furancarbonitrile, 4-[[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl]-5-propyl-
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Overview
Description
4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-5-PROPYL-2-FURONITRILE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a furan ring, and a nitrile group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-5-PROPYL-2-FURONITRILE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with a suitable furan derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-5-PROPYL-2-FURONITRILE undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-5-PROPYL-2-FURONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-5-PROPYL-2-FURONITRILE involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can form hydrogen bonds with biological molecules, enhancing its binding affinity . The compound’s overall structure allows it to participate in multiple pathways, making it a versatile agent in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
2-Amino-5-methyl-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Known for its antiviral activity.
Uniqueness
4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-5-PROPYL-2-FURONITRILE is unique due to its combination of a thiadiazole ring, a furan ring, and a nitrile group. This unique structure imparts a range of chemical reactivities and biological activities that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C11H12N4OS2 |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-5-propylfuran-2-carbonitrile |
InChI |
InChI=1S/C11H12N4OS2/c1-2-3-9-7(4-8(5-12)16-9)6-17-11-15-14-10(13)18-11/h4H,2-3,6H2,1H3,(H2,13,14) |
InChI Key |
HAKUYQJDKIRQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(O1)C#N)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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